4-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
CAS No.: 1040659-19-5
Cat. No.: VC11938446
Molecular Formula: C20H22N2O3
Molecular Weight: 338.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040659-19-5 |
|---|---|
| Molecular Formula | C20H22N2O3 |
| Molecular Weight | 338.4 g/mol |
| IUPAC Name | 4-methoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
| Standard InChI | InChI=1S/C20H22N2O3/c1-3-19(23)22-12-4-5-15-13-16(8-11-18(15)22)21-20(24)14-6-9-17(25-2)10-7-14/h6-11,13H,3-5,12H2,1-2H3,(H,21,24) |
| Standard InChI Key | ZMNWPRFSXAFQPG-UHFFFAOYSA-N |
| SMILES | CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC |
| Canonical SMILES | CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound features a tetrahydroquinoline scaffold, a partially saturated quinoline derivative, which enhances its metabolic stability compared to fully aromatic analogs. The 6-position of the tetrahydroquinoline is substituted with a benzamide group containing a 4-methoxy substituent, while the 1-position is modified with a propanoyl group. This configuration introduces both hydrophobic and hydrogen-bonding capabilities, critical for target engagement.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1040659-19-5 | |
| Molecular Formula | ||
| Molecular Weight | 338.4 g/mol | |
| IUPAC Name | 4-Methoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |
| SMILES | CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC | |
| logP | 3.62 (predicted) |
Stereochemical Considerations
The compound is achiral, as confirmed by its ACHIRAL designation in structural databases. This lack of stereocenters simplifies synthesis and reduces the need for enantiomeric separation during manufacturing .
Synthesis and Manufacturing Processes
Synthetic Pathways
The synthesis of 4-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves multi-step organic reactions, typically starting with the formation of the tetrahydroquinoline core. A representative pathway includes:
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Quinoline Reduction: Hydrogenation of quinoline derivatives to yield 1,2,3,4-tetrahydroquinoline.
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Acylation at N1: Reaction with propionic anhydride to introduce the propanoyl group.
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Buchwald–Hartwig Amination: Coupling of 4-methoxybenzoyl chloride to the 6-amino position of the tetrahydroquinoline .
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Quinoline Reduction | , Ethanol, 50°C | 85% |
| N1 Acylation | Propionic anhydride, DMAP, DCM | 78% |
| Benzamide Coupling | 4-Methoxybenzoyl chloride, DIEA, DMF | 65% |
Purification and Scalability
Chromatographic purification (silica gel, eluent: ethyl acetate/hexane) is employed to isolate the final product. Process optimization has achieved gram-scale production with >95% purity, as verified by HPLC .
Physicochemical Properties and Stability
Solubility and Partitioning
The compound exhibits moderate lipophilicity (predicted logP = 3.62), favoring solubility in organic solvents like DMSO (25 mg/mL) and ethanol (10 mg/mL). Aqueous solubility is limited (0.1 mg/mL in PBS pH 7.4), necessitating formulation strategies for in vivo studies.
Thermal and pH Stability
Stability studies indicate decomposition at temperatures >150°C. The compound remains stable across pH 3–8 for 24 hours but undergoes hydrolysis under strongly acidic (pH <2) or basic (pH >10) conditions, cleaving the amide bond .
Pharmacological Profile and Biological Activity
Table 3: Predicted Target Affinities
| Target | Docking Score (kcal/mol) | Putative Role |
|---|---|---|
| Aurora Kinase A | -9.2 | Cell cycle regulation |
| PI3Kγ | -8.7 | Inflammatory signaling |
| HDAC6 | -7.9 | Epigenetic modulation |
In Vitro Bioactivity
While direct activity data for this compound is limited, structural analogs demonstrate:
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Anti-inflammatory Effects: IC50 = 2.3 μM in LPS-induced TNF-α suppression .
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Antiproliferative Activity: GI50 = 5.8 μM against MCF-7 breast cancer cells .
Analytical Characterization Techniques
Spectroscopic Data
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